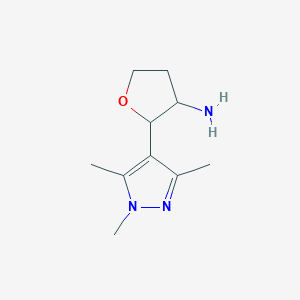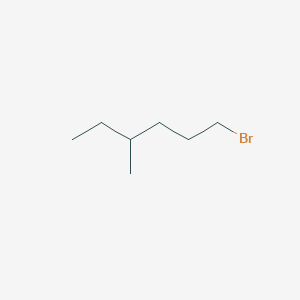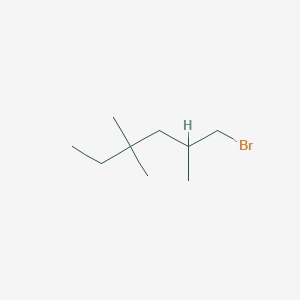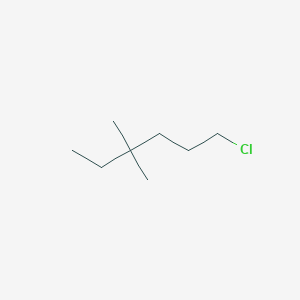
1-Chloro-4,4-dimethylhexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4,4-dimethylhexane is an organic compound belonging to the class of haloalkanes It is characterized by a hexane backbone with a chlorine atom attached to the first carbon and two methyl groups attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4,4-dimethylhexane can be synthesized through several methods. One common approach involves the chlorination of 4,4-dimethylhexane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction proceeds via a free radical mechanism, where the chlorine radicals replace a hydrogen atom on the hexane backbone with a chlorine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized chlorination reagents such as Vilsmeier salt, which offers higher selectivity and yield compared to traditional methods . This method avoids the formation of isomers and reduces the need for extensive purification steps.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4,4-dimethylhexane primarily undergoes substitution reactions due to the presence of the chlorine atom. It can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms) where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and ammonia can be used under appropriate conditions to replace the chlorine atom with hydroxyl, cyano, or amino groups, respectively.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 4,4-dimethylhexanol, 4,4-dimethylhexanenitrile, and 4,4-dimethylhexylamine can be formed.
Elimination Products: Alkenes such as 4,4-dimethylhex-1-ene can be produced through elimination reactions.
Aplicaciones Científicas De Investigación
1-Chloro-4,4-dimethylhexane has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds through substitution and elimination reactions.
Biology: It can be used in studies involving the effects of haloalkanes on biological systems.
Medicine: Research into its potential use as an intermediate in the synthesis of pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 1-chloro-4,4-dimethylhexane in chemical reactions involves the formation of a carbocation intermediate in S_N1 reactions or a direct nucleophilic attack in S_N2 reactions. The chlorine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state.
Comparación Con Compuestos Similares
1-Chloro-3,4-dimethylhexane: Similar structure but with the chlorine atom on the third carbon.
1-Chloro-4-methylhexane: Contains one methyl group on the fourth carbon instead of two.
Uniqueness: 1-Chloro-4,4-dimethylhexane is unique due to the presence of two methyl groups on the fourth carbon, which influences its reactivity and steric properties. This structural feature can affect the compound’s behavior in substitution and elimination reactions compared to its analogs.
Propiedades
Fórmula molecular |
C8H17Cl |
|---|---|
Peso molecular |
148.67 g/mol |
Nombre IUPAC |
1-chloro-4,4-dimethylhexane |
InChI |
InChI=1S/C8H17Cl/c1-4-8(2,3)6-5-7-9/h4-7H2,1-3H3 |
Clave InChI |
XISJMBSZRDCOTN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)

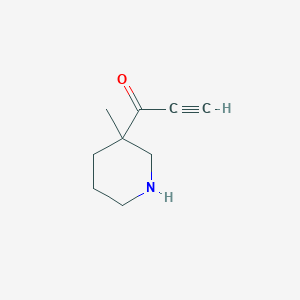
![methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13196997.png)
![3-[3-(Dimethylamino)-2-hydroxypropyl]oxane-3-carbonitrile](/img/structure/B13196999.png)
![Benzyl[(4,5-dimethylthiophen-3-yl)methyl]amine](/img/structure/B13197013.png)
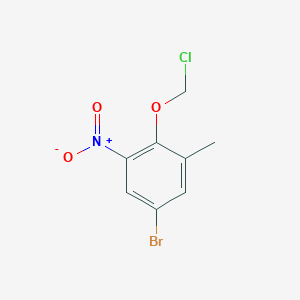
![6-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197024.png)
